molecular formula C20H28ClNO3 B2627594 1-(4-chlorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide CAS No. 2319834-14-3

1-(4-chlorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide

Cat. No.: B2627594
CAS No.: 2319834-14-3
M. Wt: 365.9
InChI Key: HHWZBGCXRDNXJT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C20H28ClNO3 and its molecular weight is 365.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of novel derivatives like 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, which is important for preparing various substituents (Aghekyan et al., 2009).

Chemical Structure Analysis

  • Hydrogen Bonding Studies : The compound's structure, particularly its hydrogen bonding, has been analyzed in detail. Such studies are crucial for understanding the chemical properties and potential applications of the compound (Kubicki et al., 2000).

Biological Activity

  • Antimicrobial Properties : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showing significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
  • Anti-Inflammatory and Antioxidant Activity : Acid chloride derivatives of similar compounds have shown in vitro anti-inflammatory and antioxidant activity comparable to that of ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).

Chemical Transformations

  • Unusual Transformations : The compound undergoes various chemical transformations, leading to the creation of new and potentially useful chemical entities (Bell et al., 1977).

Synthesis of Derivatives

  • Synthesis of Propanediol Derivatives : Reaction with phenoxymethyloxiranes has led to new propanediol derivatives, indicating the compound's versatility in chemical synthesis (Aghekyan et al., 2015).

Crystal Structure Characterization

  • Crystal Structure Analysis : The compound has been characterized by X-ray crystallography to determine its molecular configuration, which is essential for understanding its chemical behavior and potential applications (Guo et al., 2015).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO3/c21-17-7-5-16(6-8-17)20(11-3-4-12-20)18(24)22-15-19(25-14-13-23)9-1-2-10-19/h5-8,23H,1-4,9-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWZBGCXRDNXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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